Ergonovine maleate

Receptor Pharmacology Species Selectivity Serotonin Receptor

For studies on oxytocin-refractory PPH, ergonovine maleate uniquely retains contractile efficacy despite prior oxytocin desensitization. • Human-selective 5-HT₂ receptor ligand (rat-cortex preference absent). • USP Reference Standard for compendial HPLC assay & impurity testing. • Peripheral dopamine D₁ antagonist for vascular dissection; not interchangeable with methylergonovine. Procure from BenchChem for research-use supply with controlled-substance compliance.

Molecular Formula C23H27N3O6
Molecular Weight 441.5 g/mol
CAS No. 129-51-1
Cat. No. B135772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgonovine maleate
CAS129-51-1
Synonyms(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate;  9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate;  N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate;  D-L
Molecular FormulaC23H27N3O6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYREISLCRUMOYAY-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergonovine Maleate Technical Overview


Ergonovine maleate (also known as ergometrine maleate; CAS 129-51-1) is a semi-synthetic ergot alkaloid derivative produced as a maleate salt with a molecular weight of 441.48 g/mol and the empirical formula C₁₉H₂₃N₃O₂·C₄H₄O₄ [1]. Pharmacologically, it functions as an oxytocic agent that stimulates contraction of uterine smooth muscle and acts as a partial agonist at serotonergic and dopaminergic receptors in the CNS, while also serving as a selective, potent antagonist at smooth muscle serotonergic receptors . It is officially monographed in major pharmacopoeias including the United States Pharmacopeia (USP), where it is specified for use in compendial assays for Ergonovine Maleate Injection and Tablets [2].

1
USP compendial QC testing – meets USP/NF monograph specifications for official Ergonovine Maleate assays
2
Serotonergic receptor studies – human 5-HT₂ receptor selectivity context; partial agonist/antagonist research tool
3
Uterine contractility models – retains efficacy after oxytocin desensitization; mechanism-of-action studies

Why Substituting Ergonovine Maleate Fails


While both ergonovine maleate and methylergonovine maleate (a homolog with an added methyl group) belong to the amine ergot alkaloid class and share uterotonic indications, their receptor binding profiles and species-specific selectivities are not interchangeable [1]. Crucially, ergonovine maleate displays a unique species-selectivity profile for human 5-HT₂ receptors, a property not shared by all ergot derivatives, which has direct implications for the design and interpretation of translational pharmacology studies [2]. Furthermore, the oral bioavailability of both compounds is unpredictable and formulation-dependent, precluding simple therapeutic or experimental substitution without validated bioanalytical methods [3]. For analytical quality control, the USP monograph specifies impurity limits and a specific HPLC assay method for Ergonovine Maleate RS, making the use of a non-compendial standard or a close analog invalid for official testing [4].

Species-selectivity mismatch
Ergonovine maleate is selective for human 5-HT₂ receptors, while other ergots (e.g., mesulergine, methysergide) favor rat receptors. Translational model interpretation may shift if analogs are used without validation.
Formulation-dependent oral bioavailability
Oral absorption varies between ergot preparations. Direct in vivo substitution without bioanalytical confirmation may confound exposure-response studies.
Compendial standard specificity
USP Ergonovine Maleate RS is required for monograph methods. Non-compendial or close analog standards (e.g., methylergonovine) invalidate official QC testing and regulatory data.

Ergonovine Maleate Comparative Evidence


5-HT₂ Receptor Species Selectivity

In competitive binding assays using [³H]-ketanserin-labelled 5-HT₂ receptors in rat and human cortex, ergonovine was found to display selectivity for human 5-HT₂ receptors. This profile contrasts with other ergot compounds such as mesulergine, methysergide, nicergoline, and metergoline, which exhibit selectivity for rat 5-HT₂ receptors [1]. This differential binding profile is a critical consideration for researchers selecting compounds for in vivo models where species-specific receptor pharmacology is relevant.

5-HT₂ Species Selectivity
Head-to-head
Selective for human 5-HT₂ receptors; mesulergine, methysergide, nicergoline, metergoline tested selective for rat
Informs human-vs-rat receptor model selection for translational pharmacology
Qualitative categorical difference; no Ki values reported. Confirm with binding assays.
Receptor Pharmacology Species Selectivity Serotonin Receptor Ligand Binding Assay

Airway Contraction Potency vs. Serotonin

In isolated canine tracheal smooth muscle preparations, both ergonovine and 5-hydroxytryptamine (5-HT) induced contraction. Ergonovine demonstrated an EC₅₀ of 1.35 × 10⁻⁸ mol/L, which is approximately 37.5-fold more potent than 5-HT (EC₅₀ = 5.06 × 10⁻⁷ mol/L) in this assay system [1]. Furthermore, using an irreversible antagonist method with phenoxybenzamine, the calculated affinity of ergonovine was determined to be about 16 times higher than that of 5-HT. However, the maximal contractile response (efficacy) observed with ergonovine was approximately 30% less than that observed with 5-HT, and its relative efficacy at EC₁₀₀ was 0.2 compared to 5-HT [1].

Airway Contractility EC₅₀
Head-to-head
Ergonovine EC₅₀ 1.35×10⁻⁸ M vs. 5-HT 5.06×10⁻⁷ M (37.5× lower); affinity 16× higher; maximal response 30% lower
High-affinity partial agonist profile in canine tracheal smooth muscle
Lower maximal contraction than 5-HT; relevant for bronchospasm model interpretation
Smooth Muscle Pharmacology Bronchospasm EC50 Receptor Affinity

Uterotonic Efficacy After Oxytocin Desensitization

In an in vitro model using pregnant rat myometrial strips, pretreatment with oxytocin (10⁻⁸ mol/L) for 1 hour significantly suppressed the subsequent contractile response to oxytocin (mean amplitude: 1.02 g vs. 1.74 g in controls; P < .0001). In contrast, oxytocin pretreatment did not significantly affect the contractile response to ergonovine maleate (mean amplitude: 0.77 g vs. 0.58 g in controls; P = .11) [1]. This demonstrates that the mechanism of action for ergonovine (via 5-HT₂ and alpha-adrenergic receptors) is not susceptible to the same oxytocin receptor-mediated desensitization pathway, providing a rationale for its use in scenarios where oxytocin efficacy may be compromised [1].

Oxytocin-Desensitized Uterus
Head-to-head
After oxytocin pretreatment, ergonovine contractile amplitude unchanged (0.77 vs 0.58 g, P=0.11); oxytocin response reduced ~41% (P
Retains myometrial efficacy when oxytocin responsiveness is diminished
Rat myometrial strips; confirm mechanism in target species
USP Purity Standards
Specification review
Assay: 97.0–103.0% on dried basis; sum of impurities ≤2.0% (TLC); loss on drying ≤2.0%
USP compendial compliance for QC batch release and method validation
Use only USP RS for official testing; apply monograph conditions (80°C vacuum drying)
Dopamine Vasodilation Antagonism
Head-to-head
Selectively blocks dopamine-induced mesenteric vasodilation (0.09–0.18 mg/kg i.a.); no inhibition of acetylcholine or isoproterenol responses
Peripheral dopaminergic antagonist fingerprint; spares muscarinic and β-adrenergic pathways
Canine model; verify selectivity across species and vascular beds
Onset of Uterotonic Action
Cross-study comparable
IM: 7 min; Oral: 10 min. Methylergonovine IM onset: 2–5 min (2–5 min faster)
Supports timing protocols for in vivo uterine contractility and acute pharmacological studies
Human pharmacodynamic data; onset may differ in animal models
Uterotonic Postpartum Hemorrhage Oxytocin Desensitization Myometrial Contractility

USP Monograph Purity Standards

The USP monograph for Ergonovine Maleate specifies an assay range of 97.0% to 103.0% of C₁₉H₂₃N₃O₂·C₄H₄O₄, calculated on the dried basis, and a loss on drying of not more than 2.0% [1]. For related alkaloids, the limit is set such that the sum of impurities is not greater than 2.0% as determined by thin-layer chromatography against standard dilutions [1]. These compendial specifications provide a standardized, verifiable purity benchmark for procurement, ensuring batch-to-batch consistency for both research and pharmaceutical applications.

USP Purity Standards
Specification review
Assay: 97.0–103.0% on dried basis; sum of impurities ≤2.0% (TLC); loss on drying ≤2.0%
USP compendial compliance for QC batch release and method validation
Use only USP RS for official testing; apply monograph conditions (80°C vacuum drying)
Analytical Chemistry Quality Control USP Reference Standard Impurity Profiling

Selective Dopamine Vasodilation Antagonism

In urethane-anesthetized rabbits, ergonovine maleate significantly attenuated dopamine-induced systemic hypotension, while initial pressor responses to dopamine were significantly prolonged and potentiated. In a canine mesenteric vasculature model, ergonovine maleate (0.09 and 0.18 mg/kg, i.a.) competitively inhibited mesenteric vasodilation elicited by dopamine. Critically, ergonovine failed to inhibit vasodilatory responses to acetylcholine or isoproterenol, confirming a selective blockade of peripheral dopaminergic receptors subserving vasodilation [1].

Dopamine Vasodilation Antagonism
Head-to-head
Selectively blocks dopamine-induced mesenteric vasodilation (0.09–0.18 mg/kg i.a.); no inhibition of acetylcholine or isoproterenol responses
Peripheral dopaminergic antagonist fingerprint; spares muscarinic and β-adrenergic pathways
Canine model; verify selectivity across species and vascular beds
Vascular Pharmacology Dopamine Receptors Selective Antagonism In Vivo Canine Model

Onset of Uterotonic Action by Route

The uterotonic effect of ergonovine maleate is observed within 7 minutes of intramuscular injection and within 10 minutes following oral administration [1]. This provides a basis for understanding its rapid clinical utility in managing postpartum hemorrhage. While similar data exist for methylergonovine (2-5 min after IM dosing [2]), the comparative data for ergonovine defines its own pharmacokinetic profile, which is essential for timing experimental protocols in both in vivo and ex vivo studies of uterine contractility.

Onset of Uterotonic Action
Cross-study comparable
IM: 7 min; Oral: 10 min. Methylergonovine IM onset: 2–5 min (2–5 min faster)
Supports timing protocols for in vivo uterine contractility and acute pharmacological studies
Human pharmacodynamic data; onset may differ in animal models
Pharmacokinetics Onset of Action Intramuscular Injection Oral Administration

Ergonovine Maleate Key Applications


Species-Selective 5-HT₂ Receptor Studies

Investigators designing in vivo or ex vivo experiments to probe serotonin receptor function, particularly those requiring a human-selective 5-HT₂ receptor ligand, should prioritize ergonovine maleate. Its demonstrated selectivity for human over rat 5-HT₂ cortical receptors [4] makes it a superior tool compound for studies where translational relevance to human receptor pharmacology is paramount, compared to rat-selective ergots like mesulergine or methysergide. This differentiation is critical for avoiding erroneous data interpretation when extrapolating from rodent models to human biology.

Uterotonic Efficacy in Oxytocin-Desensitized Models

For preclinical studies investigating the management of postpartum hemorrhage (PPH) in the context of oxytocin receptor desensitization (a common clinical scenario after prolonged oxytocin infusion for labor augmentation), ergonovine maleate is a highly relevant compound. Evidence demonstrates that its contractile efficacy on myometrial tissue is not diminished by prior oxytocin exposure, unlike oxytocin itself [4]. This property makes ergonovine an essential component in research aimed at developing or evaluating alternative uterotonic strategies for oxytocin-refractory PPH.

Compendial Quality Control Applications

Quality control laboratories, contract research organizations (CROs), and pharmaceutical manufacturers performing USP compendial testing must use the specified USP Ergonovine Maleate Reference Standard (RS). This material is required for the assay and impurity testing of Ergonovine Maleate drug substance, injection, and tablet formulations as per the official monograph [4]. Substituting with a non-compendial reference material or a close analog (e.g., methylergonovine) would invalidate the analytical results for regulatory submission. Procurement of the correct RS ensures compliance and data integrity in GMP/GLP environments.

Dopaminergic Vasodilation Antagonism Studies

Researchers studying the role of peripheral dopamine receptors in vascular smooth muscle function should consider ergonovine maleate as a pharmacological tool. Its capacity to selectively antagonize dopamine-induced vasodilation in mesenteric vasculature, without affecting cholinergic or β-adrenergic pathways, has been demonstrated in vivo [4]. This specific pharmacological fingerprint allows for the dissection of complex vascular responses and provides a means to differentiate dopamine-mediated effects from other vasodilatory mechanisms, a feature not shared by non-selective vasoconstrictors like ergotamine.

Application
Selection Property
Validation Focus
Human 5-HT₂ receptor pharmacology studies
Human-vs-rat receptor binding selectivity profile
Cross-species binding assay comparison with ergot alkaloid panel
Oxytocin-desensitized myometrial contractility models
Retained contractile response after oxytocin pretreatment
Ex vivo myometrial force measurements with oxytocin pretreatment protocol
USP compendial QC and release testing
USP RS specification compliance (assay, impurities, drying loss)
HPLC assay and TLC impurity profiling per USP monograph
Peripheral dopamine receptor vascular studies
Selective blockade of dopamine-mediated vasodilation
In vivo vascular response assays excluding cholinergic and β-adrenergic pathways

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